molecular formula C12H17N7O2 B15005175 [4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide

[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide

Cat. No.: B15005175
M. Wt: 291.31 g/mol
InChI Key: INKTYYSRRUYCHZ-UHFFFAOYSA-N
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Description

[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide is a heterocyclic compound that features a triazine ring substituted with morpholine groups and a cyanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide typically involves the reaction of cyanamide with 4,6-dichloro-1,3,5-triazine in the presence of morpholine. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.

    Oxidation and Reduction: The cyanamide group can participate in redox reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield corresponding amines and other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted triazines.

    Oxidation Products: Oxidized derivatives of the cyanamide group.

    Reduction Products: Reduced forms of the cyanamide and triazine moieties.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development:

    Biological Probes: Utilized in the development of probes for studying biological systems.

Industry:

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The cyanamide group can participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Uniqueness: [4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide stands out due to its unique combination of a triazine ring with morpholine and cyanamide groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C12H17N7O2

Molecular Weight

291.31 g/mol

IUPAC Name

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)cyanamide

InChI

InChI=1S/C12H17N7O2/c13-9-14-10-15-11(18-1-5-20-6-2-18)17-12(16-10)19-3-7-21-8-4-19/h1-8H2,(H,14,15,16,17)

InChI Key

INKTYYSRRUYCHZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC#N)N3CCOCC3

Origin of Product

United States

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